molecular formula C9H13NO B14187500 [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile CAS No. 918534-36-8

[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile

Cat. No.: B14187500
CAS No.: 918534-36-8
M. Wt: 151.21 g/mol
InChI Key: CWMVMBFSBHORRS-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile is an organic compound with the molecular formula C9H13NO. It is characterized by a cyclohexene ring substituted with a hydroxymethyl group and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile typically involves the reaction of cyclohex-3-en-1-ylmethanol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the nitrile group can engage in nucleophilic or electrophilic reactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetic acid
  • [3-(Hydroxymethyl)cyclohex-3-en-1-yl]ethylamine
  • [3-(Chloromethyl)cyclohex-3-en-1-yl]acetonitrile

Uniqueness

[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile is unique due to its combination of a cyclohexene ring with both a hydroxymethyl and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

918534-36-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[3-(hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile

InChI

InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h3,8,11H,1-2,4,6-7H2

InChI Key

CWMVMBFSBHORRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=C1)CO)CC#N

Origin of Product

United States

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